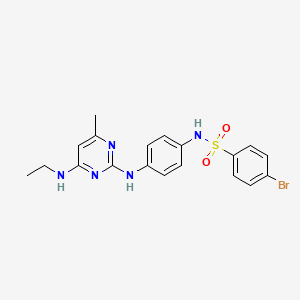

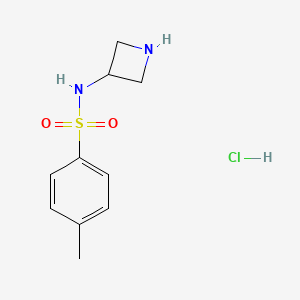

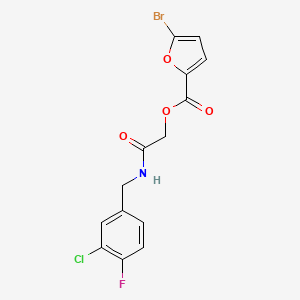

![molecular formula C19H21NO4 B2923805 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid CAS No. 2243508-67-8](/img/structure/B2923805.png)

3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid” is a chemical compound . It is also known as “(2S)-3- {1- [ (benzyloxy)methyl]-1H-imidazol-5-yl}-2- [ (tert-butoxycarbonyl)amino]propanoic acid” with the CAS Number: 79950-65-5 . It has a molecular weight of 375.42 .

Molecular Structure Analysis

The InChI code for this compound is "1S/C19H25N3O5/c1-19 (2,3)27-18 (25)21-16 (17 (23)24)9-15-10-20-12-22 (15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3, (H,21,25) (H,23,24)/t16-/m0/s1" . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 482.5±35.0 °C and a predicted density of 1.238±0.06 g/cm3 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Oxidative Cleavage of CC Triple Bonds

Studies on the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons have led to the identification of α-dicarbonyl compounds as intermediates. These findings are crucial for understanding the oxidative processes in organic synthesis, including the formation of compounds similar in structure to 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid. The research highlights the role of α-diketones in the formation of oxidative cleavage products of the CC triple bond, suggesting potential pathways for synthesizing related compounds (Rao & Pritzkow, 1987).

Methoxycarbonylation of Alkynes

The methoxycarbonylation of alkynes, catalyzed by palladium complexes, demonstrates a method for forming unsaturated esters or α,ω-diesters. This catalytic process is relevant for modifying chemical structures related to 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid, showcasing the versatility of palladium-catalyzed reactions in organic synthesis and the potential for producing various esters (Magro et al., 2010).

Host-Guest Complexation

Research into the complexation of aromatic carboxylic acids and their conjugate bases by β-cyclodextrins reveals insights into molecular interactions and stability. These studies provide a foundation for understanding how compounds like 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid might interact with other molecules, influencing solubility, delivery, and stability in various applications (Kean et al., 1999).

Peptide Modification and Live Cell Labeling

A novel amino acid derivative synthesized for peptide modification and live cell labeling demonstrates the application of related compounds in biochemistry and cell biology. This research underscores the potential of derivatives of 3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid in developing new tools for biological research and therapeutic applications (Ni et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Propiedades

IUPAC Name |

3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-15-7-4-5-10-16(15)13-8-6-9-14(11-13)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGOLSMZXDWQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

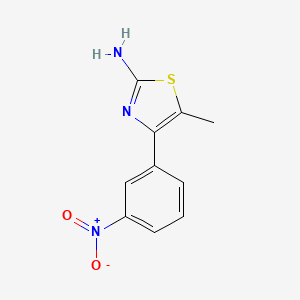

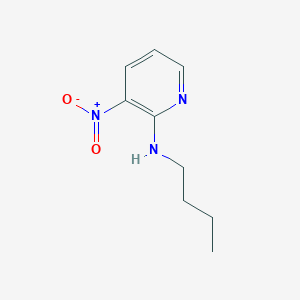

![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2923723.png)

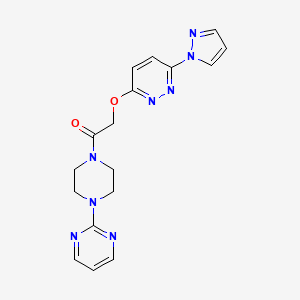

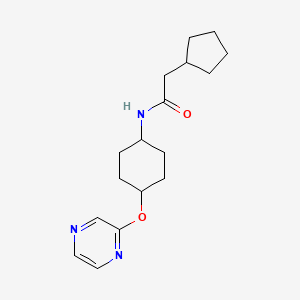

![2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2923727.png)

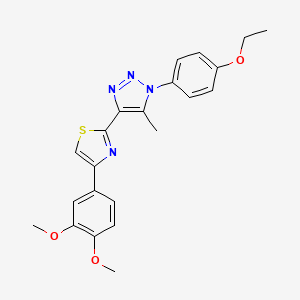

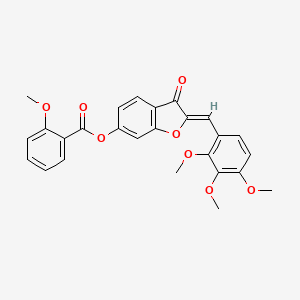

![4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2923730.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)